![molecular formula C18H18N2O3S B5229950 N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a member of the acrylamide family of compounds, which are widely used in various fields, including biotechnology, materials science, and pharmacology.
作用機序
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond results in the inhibition of the enzyme's activity, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has also been shown to inhibit acetylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for the development of new drugs. However, one limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and its potential applications in scientific research. One area of interest is the development of new drugs that target carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease and glaucoma. Another area of interest is the study of the structure-activity relationship of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and related compounds, which could lead to the development of more potent enzyme inhibitors with improved selectivity and reduced toxicity.
合成法
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-methylthiophenol with 3-nitrocinnamaldehyde in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug discovery. N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the development of new drugs.
特性
IUPAC Name |
(E)-N-[2-(4-methylphenyl)sulfanylethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-5-8-17(9-6-14)24-12-11-19-18(21)10-7-15-3-2-4-16(13-15)20(22)23/h2-10,13H,11-12H2,1H3,(H,19,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHPASCGMOSXSJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
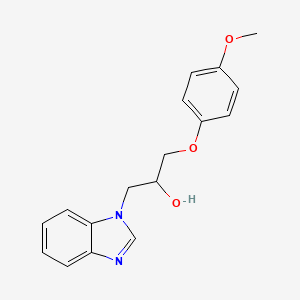
![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
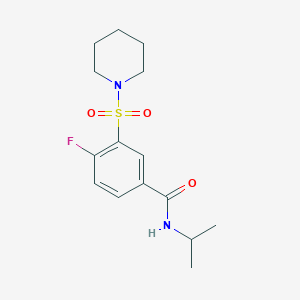
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
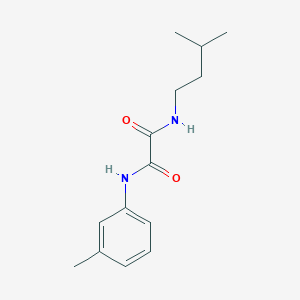
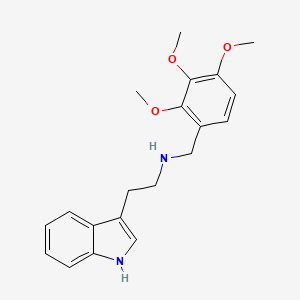
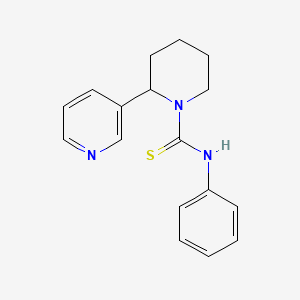
![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)
![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)